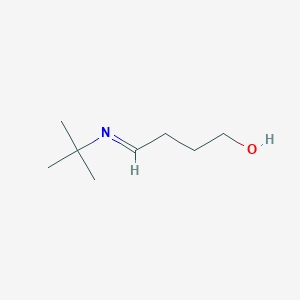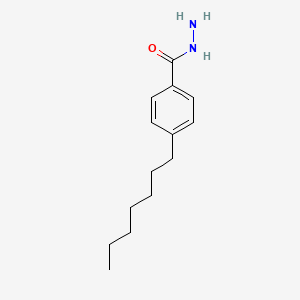
Benzoic acid, 4-heptyl-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-heptyl-, hydrazide is an organic compound with the molecular formula C14H22N2O It is a derivative of benzoic acid where the carboxyl group is replaced by a hydrazide group, and a heptyl chain is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-heptyl-, hydrazide typically involves the reaction of 4-heptylbenzoic acid with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Heptylbenzoic acid+Hydrazine→Benzoic acid, 4-heptyl-, hydrazide+Water
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Catalysts may be used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Benzoic acid, 4-heptyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
科学的研究の応用
Benzoic acid, 4-heptyl-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 4-heptyl-, hydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-hydroxy-, hydrazide
- Benzoic acid, 4-methyl-, hydrazide
- Benzoic acid, 4-chloro-, hydrazide
Uniqueness
Benzoic acid, 4-heptyl-, hydrazide is unique due to the presence of the heptyl chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzoic acid hydrazides and can lead to different applications and properties.
特性
CAS番号 |
64328-59-2 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
4-heptylbenzohydrazide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(17)16-15/h8-11H,2-7,15H2,1H3,(H,16,17) |
InChIキー |
XGTSJTFQKHSHTR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



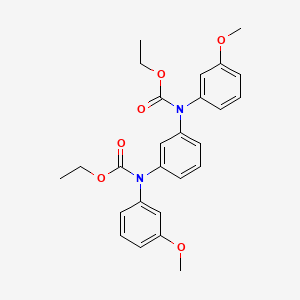
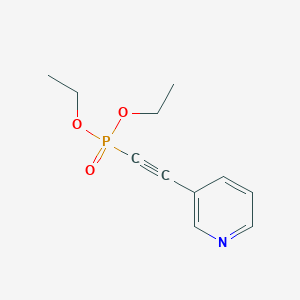
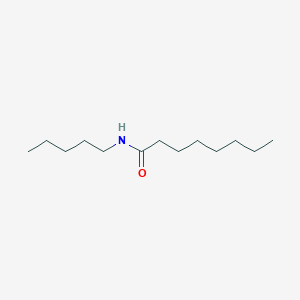
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
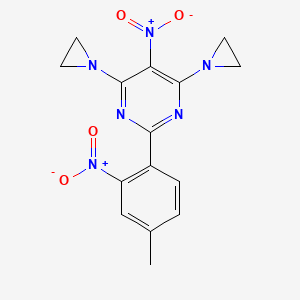
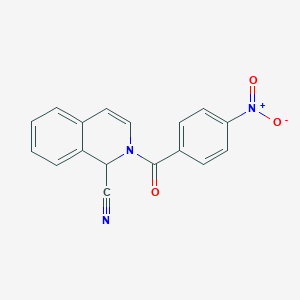


![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)

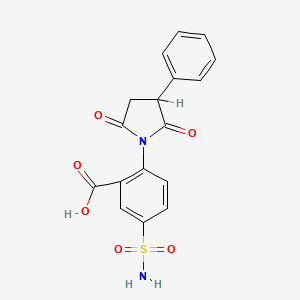
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
